molecular formula C18H22N2 B5411191 4-[(4-benzyl-1-piperidinyl)methyl]pyridine

4-[(4-benzyl-1-piperidinyl)methyl]pyridine

Cat. No. B5411191
M. Wt: 266.4 g/mol
InChI Key: GJYPLRGRRZZXHF-UHFFFAOYSA-N
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Description

“4-[(4-benzyl-1-piperidinyl)methyl]pyridine” is a derivative of 4-Benzylpiperidine . 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .


Synthesis Analysis

The synthesis of 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .


Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

4-Benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Future Directions

Piperidine derivatives have been the subject of numerous scientific studies due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Thus, the future directions in this field could involve the discovery of new synthesis methods and the exploration of new pharmaceutical applications.

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-2-4-16(5-3-1)14-17-8-12-20(13-9-17)15-18-6-10-19-11-7-18/h1-7,10-11,17H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYPLRGRRZZXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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